molecular formula C23H17N3O3 B11534023 3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one

3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one

Cat. No.: B11534023
M. Wt: 383.4 g/mol
InChI Key: LHKYJJMSRJZZGO-QOMWVZHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a phenylhydrazone and a methylphenyl group

Preparation Methods

The synthesis of 3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazinone coreThe final step involves the addition of the methylphenyl group under specific reaction conditions, such as the use of a catalyst and controlled temperature .

Chemical Reactions Analysis

3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE undergoes various chemical reactions, including:

Scientific Research Applications

3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylhydrazone moiety is known to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interfere with cellular signaling pathways by binding to receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Similar compounds to 3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE include other benzoxazinone derivatives and phenylhydrazones. Compared to these compounds, 3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, its methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Similar Compounds

  • 2H-1,4-Benzoxazin-2-one
  • 3-Phenyl-2H-1,4-benzoxazin-2-one
  • 3-(2-Phenylhydrazin-1-ylidene)-2H-1,4-benzoxazin-2-one

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

3-[(Z)-N-anilino-C-(4-methylbenzoyl)carbonimidoyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C23H17N3O3/c1-15-11-13-16(14-12-15)22(27)20(26-25-17-7-3-2-4-8-17)21-23(28)29-19-10-6-5-9-18(19)24-21/h2-14,25H,1H3/b26-20-

InChI Key

LHKYJJMSRJZZGO-QOMWVZHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=CC=C2)/C3=NC4=CC=CC=C4OC3=O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C3=NC4=CC=CC=C4OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.